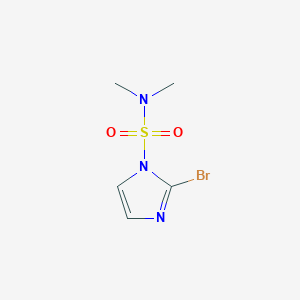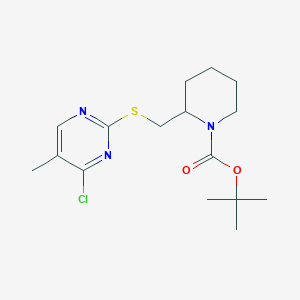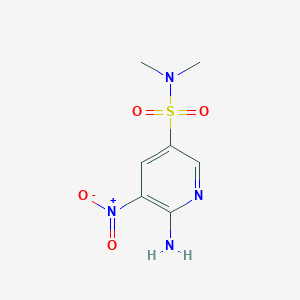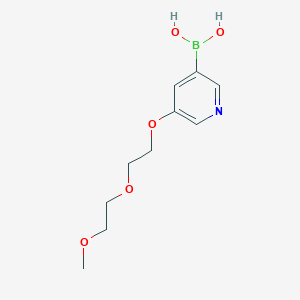![molecular formula C10H10N2O3 B13975484 Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which provides a rapid and efficient route under ambient, aqueous, and metal-free conditions . This method yields the desired product in a few minutes on a 10 g scale .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may employ various metal catalysts, such as copper, iron, gold, ruthenium, and palladium, to facilitate the reactions . these methods often require undesirable solvents and high temperatures, which can pose challenges for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents under appropriate conditions.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be carried out using suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve specific catalysts, solvents, and temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Zolimidine: An imidazo[1,2-a]pyridine derivative used as an anticancer agent.
Zolpidem: A sedative and anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substitution patterns and biological activities, highlighting the versatility and uniqueness of this compound .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
ethyl 7-oxo-1H-imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-4-3-7(13)5-9(12)11-8/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
AERRFZVFGYZSPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=CC(=O)C=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)








![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

